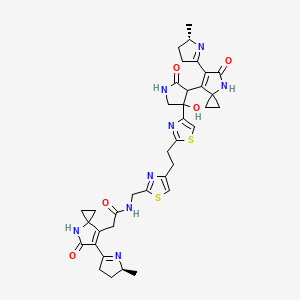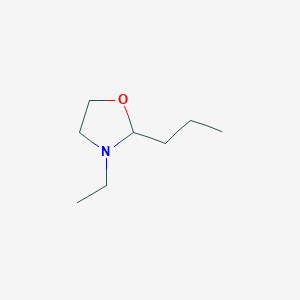
1H-Pyrrole, 2,2'-methylenebis[3,4-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrole, 2,2’-methylenebis[3,4-dimethyl-] is a chemical compound belonging to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom This specific compound is characterized by the presence of two pyrrole rings connected by a methylene bridge, with methyl groups attached at the 3 and 4 positions of each pyrrole ring
Méthodes De Préparation
The synthesis of 1H-Pyrrole, 2,2’-methylenebis[3,4-dimethyl-] can be achieved through several synthetic routes. One common method involves the condensation of 3,4-dimethylpyrrole with formaldehyde under acidic conditions to form the methylene bridge between the two pyrrole rings. The reaction typically requires a catalyst, such as hydrochloric acid or sulfuric acid, and is carried out at elevated temperatures to ensure complete condensation.
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. These reactors allow for precise control of temperature, pressure, and reactant concentrations, resulting in a more efficient and scalable synthesis process.
Analyse Des Réactions Chimiques
1H-Pyrrole, 2,2’-methylenebis[3,4-dimethyl-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the methylene bridge, leading to the formation of a bis-pyrrole ketone.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often target the carbonyl groups formed during oxidation, converting them back to methylene bridges.
Substitution: The compound can undergo substitution reactions at the methyl groups or the pyrrole nitrogen. Common reagents for these reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides. The products of these reactions are substituted pyrroles with various functional groups.
Applications De Recherche Scientifique
1H-Pyrrole, 2,2’-methylenebis[3,4-dimethyl-] has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex pyrrole derivatives
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, the compound serves as a scaffold for drug design. Its ability to interact with various biological targets makes it a valuable starting point for the development of new pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of 1H-Pyrrole, 2,2’-methylenebis[3,4-dimethyl-] involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The methylene bridge and methyl groups play a crucial role in determining the compound’s binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and the functional groups present on the compound.
Comparaison Avec Des Composés Similaires
1H-Pyrrole, 2,2’-methylenebis[3,4-dimethyl-] can be compared with other similar compounds, such as:
1H-Pyrrole, 2,3-dimethyl-: This compound has methyl groups at the 2 and 3 positions of the pyrrole ring. It lacks the methylene bridge, resulting in different chemical and physical properties.
1H-Pyrrole, 2,4-dimethyl-: Similar to the previous compound, it has methyl groups at the 2 and 4 positions. The absence of the methylene bridge distinguishes it from 1H-Pyrrole, 2,2’-methylenebis[3,4-dimethyl-].
5,5’-Methylenebis(3,4-dimethyl-1H-pyrrole-2-carboxylic acid): This compound features carboxylic acid groups at the 2 positions of the pyrrole rings
The uniqueness of 1H-Pyrrole, 2,2’-methylenebis[3,4-dimethyl-] lies in its methylene bridge, which provides structural rigidity and influences its chemical behavior. This feature sets it apart from other pyrrole derivatives and contributes to its diverse range of applications.
Propriétés
Numéro CAS |
5109-25-1 |
|---|---|
Formule moléculaire |
C13H18N2 |
Poids moléculaire |
202.30 g/mol |
Nom IUPAC |
2-[(3,4-dimethyl-1H-pyrrol-2-yl)methyl]-3,4-dimethyl-1H-pyrrole |
InChI |
InChI=1S/C13H18N2/c1-8-6-14-12(10(8)3)5-13-11(4)9(2)7-15-13/h6-7,14-15H,5H2,1-4H3 |
Clé InChI |
IQNQAEUKKZLFFC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CNC(=C1C)CC2=C(C(=CN2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Bicyclo[2.2.2]octane, 2,3-epoxy-](/img/structure/B14747761.png)
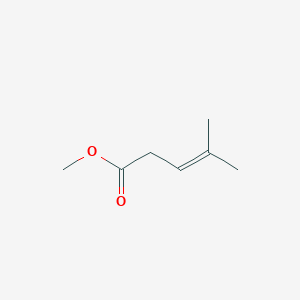



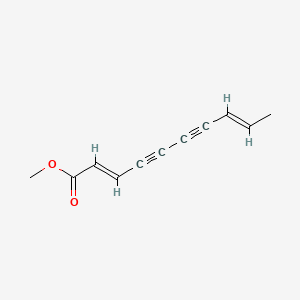
![1-[(2R,3R,4R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14747793.png)
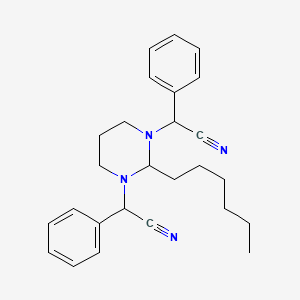
![2-[(2-Chlorocyclohex-2-en-1-yl)oxy]ethanol](/img/structure/B14747802.png)

